molecular formula C22H22N4OS2 B4081092 2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

Cat. No.: B4081092
M. Wt: 422.6 g/mol
InChI Key: ZZRNHXBYVNDPME-UHFFFAOYSA-N
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Description

2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is a complex organic compound that features a benzothiazole ring, a pyrazolone core, and various substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE typically involves multi-step organic reactions. Common synthetic routes may include:

    Formation of the Benzothiazole Ring: This can be achieved through the cyclization of o-aminothiophenol with carbon disulfide and subsequent oxidation.

    Construction of the Pyrazolone Core: This step often involves the condensation of hydrazine derivatives with β-keto esters.

    Substitution Reactions: Introduction of the methyl and other substituents through alkylation or acylation reactions.

    Final Coupling: The final step may involve coupling the benzothiazole and pyrazolone intermediates under specific conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the synthetic routes to improve yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can lead to the formation of amines or alcohols.

    Substitution: Electrophilic or nucleophilic substitution reactions can introduce new functional groups.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution Reagents: Halogenating agents, alkyl halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction may produce amines.

Scientific Research Applications

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Investigated for its potential as a therapeutic agent.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE involves interactions with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.

    Receptor Binding: It may bind to specific receptors, modulating cellular signaling.

    DNA Interaction: The compound may interact with DNA, affecting gene expression.

Comparison with Similar Compounds

Similar Compounds

    2-(1,3-Benzothiazol-2-yl)-4-methyl-3H-pyrazol-3-one: Similar structure but lacks the additional substituents.

    5-Methyl-4-[(E)-1-(2-phenylethylamino)ethylidene]-2,4-dihydro-3H-pyrazol-3-one: Similar pyrazolone core but different substituents.

Uniqueness

2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE is unique due to its specific combination of functional groups and substituents, which may confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1,3-benzothiazol-2-yl)-5-methyl-4-[C-methyl-N-[2-(4-methylphenyl)sulfanylethyl]carbonimidoyl]-1H-pyrazol-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22N4OS2/c1-14-8-10-17(11-9-14)28-13-12-23-15(2)20-16(3)25-26(21(20)27)22-24-18-6-4-5-7-19(18)29-22/h4-11,25H,12-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZZRNHXBYVNDPME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)SCCN=C(C)C2=C(NN(C2=O)C3=NC4=CC=CC=C4S3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22N4OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 2
Reactant of Route 2
2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 3
2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE
Reactant of Route 4
Reactant of Route 4
2-(1,3-BENZOTHIAZOL-2-YL)-5-METHYL-4-[(E)-1-({2-[(4-METHYLPHENYL)SULFANYL]ETHYL}AMINO)ETHYLIDENE]-2,4-DIHYDRO-3H-PYRAZOL-3-ONE

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